

Introduction: The Ubiquitous Nature of Residual Solvent Signals

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Compound of Interest

Compound Name: Bromoform-d

CAS No.: 2909-52-6

Cat. No.: B1266658

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In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are indispensable for minimizing solvent proton signals that would otherwise overwhelm the analyte's spectrum.^[1] However, the isotopic enrichment of these solvents is never 100%.^[1] Consequently, a small fraction of partially protonated isotopologues remains, giving rise to characteristic 'residual solvent peaks'. Understanding and accurately identifying these peaks is a fundamental skill for any researcher, as it prevents the misinterpretation of an impurity signal as part of the compound of interest. This guide provides a detailed examination of the residual proton signal of **bromoform-d** (CDBr₃), a dense organic solvent used in specialized applications.

Core Principles of Bromoform-d in NMR

Bromoform (CHBr₃) and its deuterated counterpart, **bromoform-d** (CDBr₃), are high-density liquids with a sweet odor similar to chloroform.^{[2][3][4]} **Bromoform-d** is particularly useful as a solvent for waxes, oils, and greases, and its high density can be exploited for mineral separation.^{[2][3][5]} When used as an NMR solvent, the small amount of remaining, non-deuterated CHBr₃ is the source of the residual proton peak. The chemical purity for

commercially available **bromoform-d** is typically $\geq 99\%$, with an isotopic purity of at least 99.5 atom % D.

Characterizing the ^1H NMR Residual Signal of Bromoform-d

The residual proton signal of **bromoform-d** is characterized by its chemical shift and multiplicity. Unlike other deuterated solvents where the residual proton may be coupled to an adjacent deuterium on the same molecule (e.g., the 1:2:3:2:1 pentet of CHD_2OD in methanol- d_4), the residual signal in **bromoform-d** arises from the CHBr_3 isotopologue.[1] Since the single proton in this molecule has no adjacent protons or deuterium atoms to couple with, its signal appears as a singlet.

Chemical Shift: Position and Influencing Factors

The chemical shift of a residual solvent peak is not an immutable constant. It can be influenced by several factors including temperature, solute concentration, and the presence of other substances capable of hydrogen bonding or other intermolecular interactions.[6][7] For **bromoform-d**, the accepted chemical shift for the residual CHBr_3 peak is generally found in a distinct region of the spectrum.

A ^1H NMR spectrum of non-deuterated bromoform (CHBr_3) dissolved in chloroform-d (CDCl_3) shows the proton signal at approximately 6.83 ppm.[8] This provides a foundational reference point. Authoritative solvent data charts compiled by leading institutions and suppliers are the primary resource for identifying these peaks in practice.

Data Summary: Bromoform-d Residual Peak

For clarity and quick reference, the key properties of the **bromoform-d** residual ^1H signal are summarized below.

Property	Value	Notes
Solvent	Bromoform-d (CDBr ₃)	High-density solvent (2.906 g/mL at 25 °C).
Residual Isotopologue	Tribromomethane (CHBr ₃)	Arises from incomplete deuteration.
¹ H Chemical Shift (δ)	~6.83 ppm	Can vary slightly based on sample conditions.[8]
Multiplicity	Singlet (s)	No H-H or H-D coupling on the molecule.
Coupling Constant	Not Applicable	The signal is a singlet.

Experimental Protocol: Unambiguous Identification of the Residual Bromoform-d Peak

Trustworthiness in spectral analysis hinges on a self-validating system. The following protocol outlines a robust, field-proven methodology for confirming the identity of a suspected residual **bromoform-d** peak.

Step 1: Initial Spectrum Acquisition

Prepare and run the ¹H NMR sample in **bromoform-d** as per standard laboratory procedures. Ensure the spectrometer is properly locked and shimmed on the **bromoform-d** deuterium signal.

Step 2: Tentative Peak Assignment

Examine the resulting spectrum for a singlet peak in the region of 6.8-6.9 ppm. If such a peak is present and cannot be attributed to the analyte, it is a candidate for the residual solvent peak.

Step 3: Confirmation via Spiking

This is the definitive validation step. a. Obtain a vial of non-deuterated bromoform (CHBr₃). b. Using a microsyringe, carefully add a minuscule amount (e.g., 0.1-0.5 μL) of CHBr₃ directly to

the NMR tube containing the sample. c. Gently invert the tube several times to ensure thorough mixing. d. Re-acquire the ^1H NMR spectrum under identical conditions.

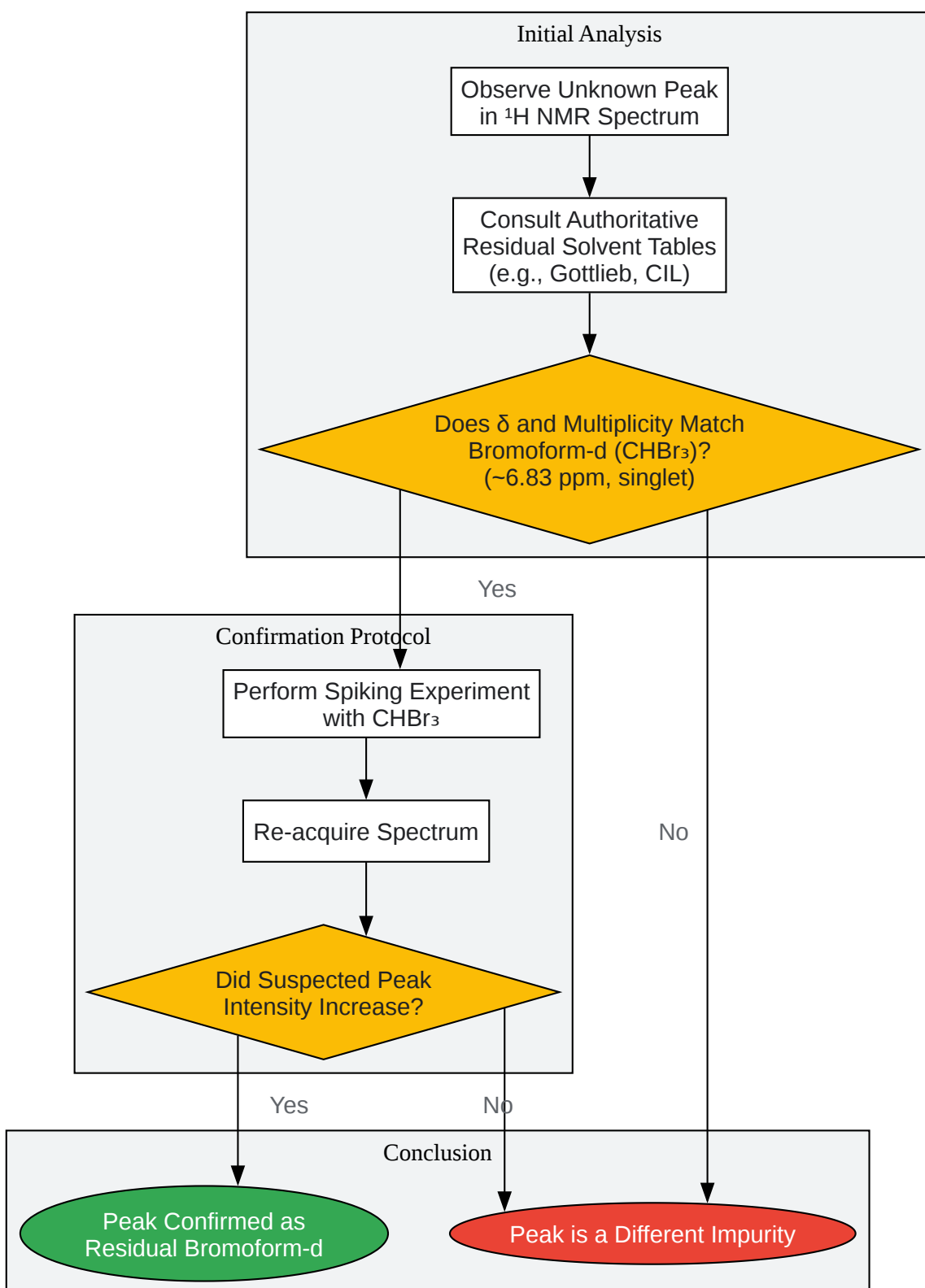
Step 4: Analysis of Results

Compare the second spectrum to the first. If the intensity of the singlet at ~ 6.83 ppm has significantly increased relative to all other signals (analyte and impurities), its identity as the residual **bromofom-d** peak is confirmed. If another peak increases in intensity, the initial assignment was incorrect. If the suspected peak's intensity remains unchanged, it is likely an impurity in the sample, not the residual solvent.

This causality-driven approach provides an unambiguous, self-validating result, forming the cornerstone of reliable spectral interpretation.

Logical Workflow for Peak Identification

The process of identifying any unknown peak suspected of being a solvent impurity can be visualized as a logical workflow. The following diagram illustrates this decision-making process.



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Caption: Workflow for the identification and confirmation of a suspected residual solvent peak.

Conclusion

The residual proton peak of **bromoform-d** is a singlet appearing at approximately 6.83 ppm in ^1H NMR spectra. While its precise location can be sensitive to experimental conditions, its identity can be unequivocally confirmed through a simple spiking experiment. For researchers in drug development and chemical sciences, a rigorous and logical approach to identifying such signals is not merely procedural—it is fundamental to maintaining scientific integrity and ensuring the validity of structural elucidation. By combining knowledge from authoritative reference data with systematic experimental validation, one can navigate the complexities of spectral analysis with confidence.

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